Copper(1+);furan Copper(1+);furan
Brand Name: Vulcanchem
CAS No.: 376576-13-5
VCID: VC19078815
InChI: InChI=1S/C4H4O.Cu/c1-2-4-5-3-1;/h1-4H;/q;+1
SMILES:
Molecular Formula: C4H4CuO+
Molecular Weight: 131.62 g/mol

Copper(1+);furan

CAS No.: 376576-13-5

Cat. No.: VC19078815

Molecular Formula: C4H4CuO+

Molecular Weight: 131.62 g/mol

* For research use only. Not for human or veterinary use.

Copper(1+);furan - 376576-13-5

Specification

CAS No. 376576-13-5
Molecular Formula C4H4CuO+
Molecular Weight 131.62 g/mol
IUPAC Name copper(1+);furan
Standard InChI InChI=1S/C4H4O.Cu/c1-2-4-5-3-1;/h1-4H;/q;+1
Standard InChI Key BZNNCTZJUGOQIJ-UHFFFAOYSA-N
Canonical SMILES C1=COC=C1.[Cu+]

Introduction

Synthetic Methods Involving Copper(I) for Furan Derivatives

Radical Addition and Cyclization Pathways

Copper(I) catalysts enable direct C(sp³)–H functionalization of acetophenones with electron-deficient alkynes to form multisubstituted furans. For instance, Srimanta Manna and Andrey P. Antonchick demonstrated that Cu(I) salts with di-tert-butyl peroxide as an oxidant yield furans via radical intermediates . Similarly, iodocyclization of cyclopropylideneallenyl ketones using I₂/CuI systems produces highly substituted furans under mild conditions . These methods highlight Cu(I)'s ability to mediate both radical and electrophilic cyclization reactions (Table 1).

Table 1: Copper(I)-Catalyzed Furan Synthesis Methods

SubstrateConditionsProductYield (%)Reference
Acetophenones + AlkynesCu(I), DTBP, 100°CTrisubstituted Furans60–85
Cyclopropylideneallenyl KetonesI₂/CuI, CH₂Cl₂, RTIodofurans70–92
HaloalkynesCuI, H₂O, DMF, 80°C2,5-Disubstituted Furans55–90

Decarboxylative and Cross-Coupling Approaches

Copper(I) iodide (CuI) promotes regioselective hydration of 1,3-diynes derived from haloalkynes, yielding 2,5-disubstituted furans in one-pot procedures . This method avoids stoichiometric oxidants, leveraging Cu(I)'s redox versatility. Additionally, decarboxylative annulation of α,β-unsaturated carboxylic acids with ketones under Cu(I) catalysis forms trisubstituted furans, where water acts as a critical proton source .

Structural Insights from Related Copper Complexes

Spectroscopic and Computational Evidence

Infrared (IR) and mass spectrometry (MS) studies on copper(II)-furan hydrazone complexes reveal ν(C=O) and ν(C=N) vibrations at 1,622–1,586 cm⁻¹, indicating strong metal-ligand interactions . Theoretical calculations (DFT) on CuBr-catalyzed furan synthesis suggest that solvent effects and trace water stabilize Cu(I) intermediates, facilitating oxidative cyclization .

Mechanistic Roles of Copper(I) in Furan Synthesis

Redox Cycling and Radical Generation

In the Meerwein arylation of furan-2-carbaldehyde, Cu(I)/Cu(II) redox cycles generate aryl radicals that couple with furan intermediates. The reaction proceeds efficiently only when Cu(I) forms complexes with diazonium salts, underscoring the necessity of coordinated intermediates . Similarly, Cu(I) mediates single-electron transfers in radical additions, as seen in the coupling of acetophenones and alkynes .

Lewis Acid Activation

Cu(I) acts as a Lewis acid to polarize carbonyl groups in ketones and alkynes, lowering activation barriers for cyclization. In the Paal-Knorr synthesis, Cu(I) facilitates the dehydration of 1,4-diketones to furans, although traditional methods use Brønsted acids .

Applications and Catalytic Processes

Industrial Production of Furan

The industrial synthesis of furan via copper-catalyzed oxidation of 1,3-butadiene highlights Cu(I)'s role in large-scale processes . Protonic acid sites in Cu-loaded FAU31 zeolites further enhance furan yield from furfural, demonstrating synergistic effects between Cu(I) and Brønsted acidity .

Pharmaceutical and Material Science

Copper(I)-catalyzed methods enable access to furan derivatives like 2,5-disubstituted furans, which are precursors to bioactive molecules . Additionally, Cu(I) complexes with phosphine ligands exhibit thermally activated delayed fluorescence (TADF), suggesting potential applications in organic electronics .

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